molecular formula C18H16N4O6 B11947311 Piperazine, 1,4-bis(4-nitrobenzoyl)- CAS No. 93065-62-4

Piperazine, 1,4-bis(4-nitrobenzoyl)-

Cat. No.: B11947311
CAS No.: 93065-62-4
M. Wt: 384.3 g/mol
InChI Key: KZZNCJHPWZZHEZ-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis(4-nitrobenzoyl)- is a chemical compound with the molecular formula C18H16N4O6. It is known for its unique structure, which includes a piperazine ring substituted with two 4-nitrobenzoyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1,4-bis(4-nitrobenzoyl)- typically involves the reaction of piperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for Piperazine, 1,4-bis(4-nitrobenzoyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-bis(4-nitrobenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 1,4-bis(4-aminobenzoyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized piperazine derivatives.

Scientific Research Applications

Piperazine, 1,4-bis(4-nitrobenzoyl)- is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Piperazine, 1,4-bis(4-nitrobenzoyl)- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The piperazine ring can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1,4-bis(4-nitrobenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two 4-nitrobenzoyl groups makes it particularly useful in redox chemistry and as a precursor for further functionalization. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications .

Properties

CAS No.

93065-62-4

Molecular Formula

C18H16N4O6

Molecular Weight

384.3 g/mol

IUPAC Name

[4-(4-nitrobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C18H16N4O6/c23-17(13-1-5-15(6-2-13)21(25)26)19-9-11-20(12-10-19)18(24)14-3-7-16(8-4-14)22(27)28/h1-8H,9-12H2

InChI Key

KZZNCJHPWZZHEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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